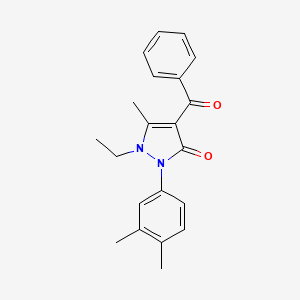
4-Benzoyl-2-(3,4-dimethylphenyl)-1-ethyl-5-methylpyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ベンゾイル-2-(3,4-ジメチルフェニル)-1-エチル-5-メチルピラゾール-3-オンは、ピラゾロン類に属する合成有機化合物です。ピラゾロン類は、その多様な生物活性で知られており、潜在的な治療用途のために広く研究されてきました。
準備方法
合成経路と反応条件
4-ベンゾイル-2-(3,4-ジメチルフェニル)-1-エチル-5-メチルピラゾール-3-オンの合成は、通常、適切な置換ベンゾイルとピラゾロン誘導体を制御された条件下で反応させることにより行われます。この化合物の合成経路と反応条件に関する具体的な詳細は、文献では容易に入手できません。ピラゾロンを合成するための一般的な方法には、ヒドラジンとβ-ジケトンまたはβ-ケトエステルを用いた環化反応がしばしば用いられます。
工業的製造方法
この化合物の工業的製造方法は、十分に文書化されていません。通常、同様の化合物の工業的合成には、触媒、溶媒、および精製技術の使用など、大規模生産のための反応条件を最適化することにより、高収率と高純度を確保します。
化学反応解析
反応の種類
4-ベンゾイル-2-(3,4-ジメチルフェニル)-1-エチル-5-メチルピラゾール-3-オンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、対応する酸化物になるように酸化することができます。
還元: 還元反応により、この化合物のさまざまな還元された形態が得られます。
置換: この化合物は、官能基が他の基に置き換えられる置換反応に関与することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化剤(例:過マンガン酸カリウム)、還元剤(例:水素化ホウ素ナトリウム)、および置換反応のためのさまざまな求核剤が含まれます。温度、溶媒、およびpHなどの反応条件は、目的の反応に基づいて最適化されます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化により酸化物が生成される場合があり、還元によりアルコールまたはアミンが生成される場合があります。
科学研究における用途
化学: この化合物は、より複雑な分子を合成するためのビルディングブロックとして使用できます。
生物学: 潜在的な抗菌性、抗炎症性、および抗癌性を含む生物活性を研究することができます。
医学: さまざまな病気の治療のための治療の可能性を探ることができます。
産業: この化合物は、新しい材料と化学プロセスの開発に使用できます。
化学反応の分析
Types of Reactions
4-Benzoyl-2-(3,4-dimethylphenyl)-1-ethyl-5-methylpyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: The compound can be used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its biological activities, including potential antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research may explore its therapeutic potential for treating various diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
作用機序
4-ベンゾイル-2-(3,4-ジメチルフェニル)-1-エチル-5-メチルピラゾール-3-オンの作用機序は、十分に文書化されていません。同様の化合物は、酵素や受容体などの特定の分子標的に結合し、生化学経路を調節することによって、しばしばその効果を発揮します。この化合物の正確な作用機序を解明するには、さらなる研究が必要です。
類似化合物との比較
類似化合物
独自性
4-ベンゾイル-2-(3,4-ジメチルフェニル)-1-エチル-5-メチルピラゾール-3-オンは、その特定の置換パターンにより独特であり、他のピラゾロン誘導体に比べて、異なる生物学的および化学的性質を付与する可能性があります。
結論
4-ベンゾイル-2-(3,4-ジメチルフェニル)-1-エチル-5-メチルピラゾール-3-オンは、化学、生物学、医学、および産業で潜在的な用途を持つ化合物です。その合成、反応、および作用機序に関する具体的な詳細は限られていますが、さらなる研究と探求の興味深い対象となります。
生物活性
Overview
4-Benzoyl-2-(3,4-dimethylphenyl)-1-ethyl-5-methylpyrazol-3-one is a compound belonging to the pyrazolone family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H20N2O, and its structure features a pyrazolone core substituted with a benzoyl group and a dimethylphenyl moiety. The presence of these functional groups is critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response. This inhibition can lead to reduced production of prostaglandins, thereby alleviating inflammation .
- Antioxidant Activity : The compound exhibits notable antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for protecting against cellular damage and has implications in cancer therapy .
- Antimicrobial Properties : Preliminary studies indicate that it possesses antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Anti-inflammatory Effects : In a study investigating the anti-inflammatory effects of pyrazolone derivatives, this compound was found to significantly reduce edema in animal models when administered prior to an inflammatory stimulus. The reduction in swelling correlated with decreased levels of inflammatory cytokines.
- Cytotoxicity Against Cancer Cells : A recent study explored the cytotoxic effects of this compound on various cancer cell lines. Results demonstrated that it induced apoptosis through the activation of caspase pathways. The compound exhibited IC50 values below 20 µM in several tested lines, indicating potent anticancer properties .
- Antimicrobial Testing : The compound was evaluated against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. It displayed significant inhibitory effects with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .
特性
分子式 |
C21H22N2O2 |
|---|---|
分子量 |
334.4 g/mol |
IUPAC名 |
4-benzoyl-2-(3,4-dimethylphenyl)-1-ethyl-5-methylpyrazol-3-one |
InChI |
InChI=1S/C21H22N2O2/c1-5-22-16(4)19(20(24)17-9-7-6-8-10-17)21(25)23(22)18-12-11-14(2)15(3)13-18/h6-13H,5H2,1-4H3 |
InChIキー |
FDITYPCGWONMKR-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=C(C(=O)N1C2=CC(=C(C=C2)C)C)C(=O)C3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















